5-(2-Methoxyphenyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyphenyl)-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 5-(2-Methoxyphenyl)-1H-indole-2,3-dione typically involves the reaction of 2-methoxyphenylhydrazine with isatin under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole-2,3-dione structure . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
5-(2-Methoxyphenyl)-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole-2,3-dione to indoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
5-(2-Methoxyphenyl)-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-(4-Methoxyphenyl)-1H-indole: A compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other indole derivatives.
Properties
CAS No. |
893736-27-1 |
---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-13-5-3-2-4-10(13)9-6-7-12-11(8-9)14(17)15(18)16-12/h2-8H,1H3,(H,16,17,18) |
InChI Key |
QNSFBXHITKLQLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.